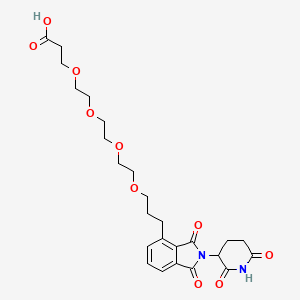

Thalidomide-C3-O-PEG3-C2-acid

Description

Evolution of Targeted Protein Degradation Strategies

The concept of hijacking the UPS for therapeutic benefit has evolved through the development of innovative chemical tools.

The journey began with the serendipitous discovery of "molecular glues," small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. biochempeg.comwikipedia.orgsygnaturediscovery.com The immunosuppressants cyclosporine A and FK506 were early examples, demonstrating the ability of small molecules to mediate protein-protein interactions. biochempeg.com The infamous drug thalidomide (B1683933) was later identified as a molecular glue that recruits specific proteins to the E3 ligase Cereblon (CRBN) for degradation. biochempeg.comwikipedia.orgnih.gov

Building on this concept, Proteolysis Targeting Chimeras (PROTACs) were rationally designed. biochempeg.comrsc.orgdrugdiscoveryonline.com PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. rsc.orgdrugdiscoveryonline.comastrazeneca.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase, bringing the two into close proximity to trigger the target's ubiquitination and subsequent degradation by the proteasome. biochempeg.comrsc.orgdrugdiscoveryonline.com

The UPS employs a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). nih.gov The E3 ligases, of which there are over 600 in humans, are the key determinants of substrate specificity, recognizing specific proteins to be marked for degradation. nih.govannualreviews.org Molecular glues and the E3 ligase-binding component of PROTACs work by co-opting an E3 ligase, effectively reprogramming it to recognize and target a novel protein for destruction. nih.govannualreviews.org This induced proximity leads to the transfer of ubiquitin molecules to the target protein, creating a polyubiquitin (B1169507) chain that serves as a signal for the proteasome to degrade the tagged protein. nih.govnih.gov

Cereblon (CRBN) as a Pivotal E3 Ubiquitina Ligase in Degrader Design

Among the many E3 ligases, Cereblon (CRBN) has become a workhorse in the design of protein degraders due to its well-characterized interaction with a class of small molecules. nih.govnih.govreactome.orgebi.ac.uk

The story of CRBN is inextricably linked to the drug thalidomide. nih.govnih.gov Originally marketed as a sedative, thalidomide was withdrawn due to its severe teratogenic effects. nih.govacs.orgoregonstate.edu Years later, it was repurposed for treating conditions like multiple myeloma. nih.govnih.gov The mystery of its dual effects was unraveled with the discovery that thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), bind directly to CRBN. nih.govreactome.orgresearchgate.net This binding event alters the substrate specificity of CRBN, causing it to recognize and degrade proteins not normally targeted by the ligase, such as the transcription factors Ikaros and Aiolos. nih.govresearchgate.netresearchgate.net

CRBN does not act alone; it functions as a substrate receptor within a larger E3 ubiquitin ligase complex known as Cullin-RING Ligase 4 (CRL4). drugdiscoveryonline.comresearchgate.netresearchgate.net The CRL4CRBN complex is composed of several proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or RBX1). nih.govnih.govresearchgate.net CRBN's role is to specifically bind to substrates, which are then ubiquitinated through the enzymatic activity of the complex. nih.govresearchgate.net The binding of IMiDs to CRBN effectively creates a new binding surface on the complex, enabling the recruitment and subsequent degradation of "neosubstrates." nih.govnih.gov

Positioning of Thalidomide and its Derivatives in Chemical Biology

The discovery of thalidomide's mechanism of action revolutionized chemical biology and drug discovery. nih.govnih.govnih.gov It provided a clear example of how a small molecule could induce protein degradation, paving the way for the rational design of targeted protein degraders. nih.govjst.go.jp Thalidomide and its derivatives, like lenalidomide (B1683929) and pomalidomide, became foundational tools for researchers. nih.govnih.gov They serve as the CRBN-binding component in many PROTACs, allowing for the targeted degradation of a wide array of proteins by linking the thalidomide core to a ligand for the protein of interest. nih.govjst.go.jp

Thalidomide-C3-O-PEG3-C2-acid is a direct descendant of this legacy. It is a chemical building block designed specifically for the synthesis of PROTACs. tenovapharma.com It incorporates the essential thalidomide moiety for CRBN engagement, attached to a flexible PEG (polyethylene glycol) linker that terminates in a carboxylic acid group. tenovapharma.comtenovapharma.com This acid functional group provides a convenient chemical handle for conjugation to a ligand that targets a specific protein for degradation. tenovapharma.com

Properties

Molecular Formula |

C25H32N2O10 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C25H32N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,2,4,6-16H2,(H,29,30)(H,26,28,31) |

InChI Key |

MGCRJLVILJTRRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Molecular Recognition of Thalidomide Derivatives by Cereblon

Detailed Binding Interactions of the Thalidomide (B1683933) Core with CRBN

The binding of thalidomide and its derivatives to CRBN is a highly specific process, primarily driven by the glutarimide (B196013) moiety of the drug. researchgate.net This interaction occurs within a specialized binding pocket on the CRBN protein, leading to the modulation of the E3 ligase's activity.

Role of the Glutarimide and Phthalimide (B116566) Moieties in CRBN Binding

The glutarimide moiety is the primary anchor for thalidomide's interaction with CRBN. researchgate.netrsc.org It is this part of the molecule that directly engages with the tri-tryptophan pocket. researchgate.net In fact, studies have shown that the glutarimide ring alone is sufficient to bind to CRBN. nih.gov The two carbonyl groups of the glutarimide ring are essential for this binding, as the absence of even one of these groups results in a loss of binding affinity. researchgate.net

Conversely, the phthalimide moiety is directed away from the binding pocket and protrudes from the surface of CRBN. researchgate.net While not directly involved in the initial binding to the tri-tryptophan pocket, the phthalimide portion plays a crucial role in creating a new surface on the CRBN-drug complex. This newly formed surface is what allows for the recruitment of other proteins, known as neosubstrates, to the E3 ligase complex. researchgate.netresearchgate.net

Stereospecificity in Thalidomide-CRBN Engagement

Thalidomide exists as two enantiomers, (S)-thalidomide and (R)-thalidomide, due to a chiral center in the glutarimide ring. learncheme.com These enantiomers exhibit different binding affinities for CRBN, a phenomenon known as stereospecificity.

Biochemical studies have demonstrated that the (S)-enantiomer binds to CRBN with an approximately 10-fold stronger affinity than the (R)-enantiomer. nih.govresearchgate.net This difference in binding affinity has significant implications for the biological activity of the drug, with the (S)-enantiomer being the more potent form for both therapeutic and teratogenic effects. nih.govnih.gov

Conformational Analysis of Thalidomide Enantiomers in CRBN-Bound States

X-ray crystallography has provided detailed insights into the conformational differences between the two enantiomers when bound to CRBN. nih.govnih.gov Both the (S) and (R) enantiomers bind within the tri-tryptophan pocket. nih.gov However, the (S)-enantiomer binds in a more "relaxed" conformation, which is similar to its free form in solution. nih.gov In contrast, the (R)-enantiomer must adopt a "twisted" or strained conformation to avoid steric clashes within the binding pocket. nih.gov This conformational strain likely accounts for the weaker binding affinity of the (R)-enantiomer. nih.govnih.gov

Neo-substrate Recruitment Mechanisms

The binding of thalidomide and its derivatives to CRBN does not inhibit the E3 ligase. Instead, it modulates its function by inducing the recruitment of new protein substrates, termed "neosubstrates," to the CRL4^CRBN^ complex for ubiquitination and subsequent degradation by the proteasome. rsc.orgnih.govnih.govrsc.org This mechanism of action is often referred to as "molecular glue," where the drug facilitates the interaction between CRBN and proteins that would not normally be its substrates. rsc.orgjst.go.jp

The specific neosubstrates recruited depend on the chemical structure of the thalidomide derivative. nih.govnih.gov For example, lenalidomide (B1683929) and pomalidomide, two well-known thalidomide analogs, promote the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrscf.ru The phthalimide portion of the drug, which extends from the CRBN surface, is a key determinant of which neosubstrates are recruited. researchgate.net Subtle changes in the structure of this part of the molecule can lead to the recruitment of different sets of proteins. jst.go.jp

Ligand-Induced Neo-substrate Specificity

Thalidomide and its derivatives, including functionalized molecules like Thalidomide-C3-O-PEG3-C2-acid, operate as "molecular glues." nih.gov They bind to Cereblon (CRBN), which is the substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govrsc.org This binding event itself is a critical first step, but the profound biological effects of these compounds stem from the subsequent alteration of CRBN's substrate specificity. rsc.orgnih.gov

The binding of a thalidomide derivative to CRBN creates a new protein interface, enabling the recruitment of proteins that would not normally interact with CRBN. These newly recruited proteins are termed "neo-substrates." rsc.orgjst.go.jp The CRL4^CRBN^ complex then ubiquitinates these neo-substrates, marking them for degradation by the proteasome. rsc.orgnih.gov This process of ligand-induced neo-substrate specificity is central to the therapeutic and teratogenic effects of thalidomide and its analogs. nih.govjst.go.jp

The specific structure of the thalidomide derivative plays a crucial role in determining which neo-substrates are recruited. researchgate.net Minor structural modifications to the thalidomide scaffold can significantly alter the shape of the induced protein-protein interaction surface on CRBN, leading to differential recruitment and degradation of various neo-substrates. researchgate.net This principle underpins the development of novel immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs) with tailored activities. rsc.orgd-nb.info this compound, with its linker and acid functional group, is designed to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a specific protein of interest to the E3 ligase for degradation. medchemexpress.comtenovapharma.comtenovapharma.com

Identification of Key Neo-substrates

Research has identified a range of neo-substrates whose degradation is induced by thalidomide and its derivatives. The specific set of degraded proteins varies depending on the precise chemical structure of the molecular glue.

| Neo-substrate | Function | Associated Compound(s) |

| IKZF1 (Ikaros) | Lymphoid transcription factor essential for myeloma cell survival. nih.gov | Lenalidomide, Pomalidomide, Iberdomide (B608038) nih.govresearchgate.netd-nb.info |

| IKZF3 (Aiolos) | Lymphoid transcription factor essential for myeloma cell survival. nih.gov | Lenalidomide, Pomalidomide, Iberdomide researchgate.netd-nb.info |

| CK1α (Casein Kinase 1α) | Involved in the pathogenesis of myelodysplastic syndrome (MDS) with deletion of chromosome 5q. d-nb.infonih.gov | Lenalidomide researchgate.netd-nb.info |

| SALL4 (Sal-like protein 4) | Transcription factor linked to thalidomide-induced teratogenicity. nih.govjst.go.jp | Thalidomide nih.govjst.go.jp |

| GSPT1 (G1 to S phase transition 1) | Translation termination factor. | CC-885 (a CELMoD) |

| MEIS2 (Myeloid Ecotropic Viral Integration Site 2) | Homeobox protein involved in development and cancer. | Pomalidomide |

| Aiolos (IKZF3) | Lymphoid transcription factor essential for myeloma cell survival. nih.gov | Lenalidomide, Pomalidomide, Iberdomide researchgate.netd-nb.info |

| PLZF (Promyelocytic leukemia zinc finger) | Transcription factor involved in development; its degradation is linked to thalidomide teratogenicity. nih.govnih.gov | Thalidomide, 5-hydroxythalidomide (B1239145) nih.gov |

The degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) is fundamental to the anti-myeloma activity of lenalidomide and pomalidomide. nih.gov Lenalidomide's efficacy in treating myelodysplastic syndrome with a 5q deletion is attributed to the degradation of CK1α . d-nb.infonih.gov Conversely, the teratogenic effects of thalidomide have been associated with the degradation of the transcription factor SALL4 . nih.govjst.go.jp More recently, PLZF has also been identified as a key neo-substrate involved in thalidomide-induced birth defects. nih.govnih.gov The development of newer CELMoDs like iberdomide has been driven by the goal of achieving more potent degradation of Ikaros and Aiolos. rsc.orgd-nb.info

Structural Motifs in Neo-substrates Facilitating CRBN Interaction

The recognition of neo-substrates by the CRBN-molecular glue complex is not random; it depends on specific structural motifs within the neo-substrate proteins. A key recurring motif is a β-hairpin loop . oatext.com Structural studies have revealed that this β-hairpin fits into the newly formed interface on the CRBN surface created by the binding of the thalidomide derivative. oatext.com

A more specific and widely recognized motif is the G-loop , a glycine-containing loop. nih.gov This structural element is present in many of the known neo-substrates, including IKZF1 and CK1α. nih.govnih.gov The G-loop of the neo-substrate docks into the binding pocket on CRBN that is modified by the presence of the molecular glue. The precise conformation and sequence of this loop contribute to the specificity of the interaction. nih.gov

Interestingly, the way neo-substrates bind through these motifs mimics the recognition of natural degrons by CRBN. researchgate.netnih.gov A degron is a specific amino acid sequence or structural element that signals a protein for degradation. Recent studies have shown that C-terminal cyclic imides can act as natural degrons for CRBN. nih.govbiorxiv.org The interaction of the G-loop or β-hairpin of a neo-substrate with the CRBN-molecular glue complex emulates the hydrogen bonding network established during the recognition of these natural degrons. nih.gov This provides a structural basis for the largely sequence-independent, yet structurally specific, recognition of a diverse range of neo-substrates. nih.gov

Chemical Synthesis and Linker Design Principles for Thalidomide C3 O Peg3 C2 Acid Conjugates

Synthetic Routes for Thalidomide-based Ligand-Linker Conjugates

The synthesis of thalidomide-based ligand-linker conjugates is a critical step in the creation of PROTACs. These synthetic routes are designed to be versatile, allowing for the introduction of various linkers and functional groups.

Strategies for Phthalimide (B116566) and Glutarimide (B196013) Moiety Functionalization

Thalidomide's structure, comprised of a phthalimide and a glutarimide ring, offers specific sites for chemical modification. The phthalimide ring, in particular, is often targeted for linker attachment. Structural studies have shown that the glutarimide ring of thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) engages with the substrate-binding pocket of the Cereblon (CRBN) E3 ligase. nih.gov This leaves the phthaloyl moiety solvent-exposed, making it an ideal point for linker conjugation without disrupting the binding to CRBN. nih.gov

Functionalization strategies often involve introducing a reactive group onto the phthalimide ring. For instance, a thalidomide derivative with a carboxylic acid group can be synthesized and then covalently attached to an amino group on a linker. nih.gov This approach ensures that the crucial glutarimide portion remains available for its biological function. The development of phthalimide conjugations has become a significant strategy for creating degraders for various protein targets. researchgate.net

Approaches for Alkyl-Connected Thalidomide Derivatives

Alkyl chains are frequently used as components of linkers in PROTACs. The synthesis of N-alkyl analogs of thalidomide has been explored to improve properties like hydrophobicity. researchgate.net These alkyl chains can be incorporated as part of a more complex linker structure, connecting the thalidomide moiety to other parts of the PROTAC molecule. The synthesis often involves standard alkylation reactions, where a thalidomide derivative is reacted with an alkyl halide or a similar electrophile.

Solid-Phase Synthesis Methodologies for Thalidomide-PROTACs

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid and efficient production of PROTAC libraries. rsc.org This methodology involves attaching the thalidomide ligand to a solid support, such as a resin, and then sequentially adding the linker and the target protein ligand. rsc.orgrsc.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the resin-bound product. rsc.org

A common strategy involves using a preloaded resin that already contains the thalidomide moiety and a portion of the linker. rsc.orgrsc.org This "thalidomide-preloaded resin" can then be reacted with various linkers and protein kinase inhibitors to quickly generate a library of PROTACs. rsc.orgrsc.org This method has been successfully used to synthesize PROTACs with different linker lengths and compositions, demonstrating its versatility. d-nb.info While initial solid-phase methods focused on thalidomide-based PROTACs, the scope has expanded to include other E3 ligase ligands. nih.gov

Design and Functionalization of Polyethylene (B3416737) Glycol (PEG) Linkers in Thalidomide-C3-O-PEG3-C2-acid

The linker is a critical component of a PROTAC, influencing its physicochemical properties and biological activity. Polyethylene glycol (PEG) linkers are widely used due to their favorable characteristics.

Rationale for PEG-based Linkers (e.g., PEG3)

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design. precisepeg.com They are known to:

Increase Solubility: The hydrophilic nature of PEG improves the water solubility of the often hydrophobic PROTAC molecules, which can enhance their bioavailability. precisepeg.comresearchgate.net

Enhance Biocompatibility: PEG is generally considered biocompatible and non-toxic. nih.gov

Provide Flexibility: The flexibility of PEG chains can allow the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase. nih.govarxiv.org

Modulate Physicochemical Properties: By varying the length of the PEG chain (e.g., PEG3, PEG7), researchers can fine-tune properties like lipophilicity and topological polar surface area (TPSA), which in turn affect cell permeability and pharmacokinetics. nih.govmedchemexpress.com

Approximately 55% of reported PROTAC linkers utilize PEG, often in combination with alkyl chains, to balance hydrophilicity and structural simplicity. arxiv.org The length of the linker is crucial; it must be long enough to avoid steric hindrance between the two proteins but not so long that it prevents their effective interaction. nih.gov For instance, "this compound" incorporates a three-unit PEG chain, which provides a specific length and flexibility profile.

Terminal Functional Groups for Bioconjugation (e.g., Carboxylic Acid, Amine)

The terminal functional group on the linker is essential for conjugating the ligand-linker construct to the second ligand of the PROTAC. "this compound" terminates in a carboxylic acid. This group is highly versatile for bioconjugation and can be readily coupled with an amine group on the target protein ligand to form a stable amide bond. This is a common and robust reaction in medicinal chemistry.

Alternatively, linkers can terminate in an amine group. For example, "Thalidomide 4'-ether-PEG3-amine" is a functionalized cereblon ligand with a terminal amine ready for conjugation. tocris.com The choice between a terminal carboxylic acid or an amine depends on the available functional groups on the other binding partner and the desired chemical linkage. These terminal groups are crucial for the modular assembly of PROTACs, allowing for the combination of different E3 ligase ligands, linkers, and target protein ligands. nih.gov

Influence of Linker Composition and Attachment Points on PROTAC Function

Impact of Linker Length and Flexibility

The length and flexibility of the linker are critical parameters that must be carefully optimized for each specific PROTAC. nih.gov

Key Research Findings:

Optimal Length Varies: There is no universal optimal linker length; it must be determined empirically for each target protein and E3 ligase pair. nih.gov For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be the most effective. nih.govresearchgate.net Conversely, for homo-PROTACs designed to degrade CRBN, a shorter 8-atom polyethylene glycol (PEG) linker was optimal. nih.gov

Minimum Length Requirement: Often, a minimum linker length is necessary to bridge the two proteins effectively and avoid steric clashes. nih.govnih.gov For example, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms, while those with linkers between 12 and 29 atoms were potent degraders. nih.gov

Flexibility and Ternary Complex Formation: Flexible linkers, such as those containing PEG or alkyl chains, can be crucial for allowing the PROTAC to adopt a productive conformation for ternary complex formation. nih.govaxispharm.com This flexibility enables the linker to fold back on itself, facilitating favorable protein-protein interactions that stabilize the complex. nih.gov However, excessive flexibility can also be detrimental, potentially leading to a decrease in specificity. axispharm.com

Rigidity for Selectivity: In some cases, more rigid linkers, which can include structures like phenyl rings, piperidines, or spirocycles, can pre-organize the PROTAC into an active conformation, enhancing selectivity for a specific target. precisepeg.com

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | Optimal Linker Length (atoms) | Key Observation |

| Estrogen Receptor (ER)-α | 16 | Significant effect of chain length on PROTAC efficacy. nih.govresearchgate.net |

| CRBN (homo-PROTAC) | 8 | Shorter linker was optimal for this specific application. nih.gov |

| TBK1 | 12-29 | A minimum linker length was required for degradation activity. nih.gov |

Site-Specific Linker Attachment and its Consequences

The point at which the linker is attached to both the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC activity. axispharm.com

Key Research Findings:

Preserving Binding Affinity: The attachment point should be chosen at a solvent-exposed region of the ligand to minimize disruption of the key interactions required for binding to the respective proteins. nih.gov

Influencing Selectivity: Altering the attachment point of the linker can dramatically impact the selectivity of the PROTAC for different protein isoforms. nih.gov For example, by varying the linker attachment site on a VHL ligand, researchers were able to develop isoform-selective PROTACs for the p38 MAPK family, leading to the degradation of either p38α or p38δ. nih.gov

Impact on Degradation Efficacy: The position of the linker can significantly affect the degradation capability of the PROTAC. In a study on ER-targeting PROTACs, attaching the linker to the N-terminus of the pentapeptide E3 ligase recognition motif resulted in superior degradation compared to a C-terminal attachment. nih.gov

Table 2: Effect of Linker Attachment Site on PROTAC Function

| PROTAC System | Variation in Attachment Site | Consequence |

| p38 MAPK family | VHL ligand | Achieved isoform-selective degradation of p38α or p38δ. nih.gov |

| Estrogen Receptor (ER) | N-terminus vs. C-terminus of pentapeptide | N-terminal attachment led to superior ER degradation. nih.gov |

Conformational Effects of PEG Linkers on Ternary Complex Formation

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable properties. nih.govprecisepeg.com

Key Research Findings:

Enhanced Solubility and Biocompatibility: PEG linkers are hydrophilic, which improves the water solubility of the PROTAC molecule, a crucial factor for its behavior in biological systems. precisepeg.comaxispharm.com

Flexibility and Ternary Complex Stabilization: The inherent flexibility of PEG linkers allows them to adopt various conformations, which can be essential for achieving the optimal geometry for the formation of a stable ternary complex. nih.govnih.gov This flexibility can help overcome potential steric hindrances between the target protein and the E3 ligase.

Favorable Interactions: The ether oxygens within the PEG chain can form hydrogen bonds and van der Waals interactions with amino acid residues on the surface of the proteins, further stabilizing the ternary complex. nih.gov For example, in a BRD4-targeting PROTAC, a PEG linker was shown to make crucial interactions with the BRD4 bromodomain. nih.gov

"Gauche Effect": The "gauche effect" in PEG-like linkers favors turns in the linker chain, which can promote the adoption of folded conformations. acs.org These folded states can be important for cell permeability and for bringing the two ends of the PROTAC into the correct orientation for ternary complex formation. acs.org

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. researchgate.net The conformational properties of the linker, particularly the flexibility and interaction potential of PEG chains, play a direct and significant role in facilitating this critical step. nih.govelrig.de

Mechanistic Studies of Targeted Protein Degradation Mediated by Thalidomide C3 O Peg3 C2 Acid Protacs

Ubiquitination Dynamics and Proteasomal Clearance

The primary function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process relies on the PROTAC molecule physically bridging the target protein and an E3 ligase, which would not normally interact. The thalidomide (B1683933) component of a PROTAC synthesized from "Thalidomide-C3-O-PEG3-C2-acid" specifically engages the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netnih.govnih.gov

Unlike traditional enzyme inhibitors that require sustained high-level occupancy to be effective, PROTACs function catalytically. nih.gov A single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. Once the complex is formed and the target protein is polyubiquitinated, the PROTAC dissociates and can engage another target protein and E3 ligase, repeating the cycle. This substoichiometric mode of action means that low concentrations of a PROTAC can be sufficient to achieve profound and long-lasting protein degradation. nih.govnih.gov Studies have demonstrated that a single PROTAC treatment can lead to protein degradation that persists for several days, providing strong evidence for their catalytic and recyclable nature. nih.gov

The Ubiquitin-Proteasome System (UPS) is the cell's principal mechanism for degrading most intracellular proteins, playing a vital role in regulating critical cellular processes like cell cycle progression and apoptosis. researchgate.net PROTACs exploit this natural system. The process starts when the thalidomide portion of the PROTAC binds to CRBN, hijacking the CRL4^CRBN^ E3 ligase complex. researchgate.netnih.govnih.gov This complex then brings the target protein, bound to the other end of the PROTAC, into close proximity with an E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein. The sequential addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-catalytic protease complex, then binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.

Target Protein-E3 Ligase-Degrader Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. researchgate.netbiorxiv.org The linker connecting the two ligands—in this case, the C3-O-PEG3-C2 chain—is not merely a passive spacer but plays a critical role in determining the geometry, stability, and cooperativity of this complex. elifesciences.orgelifesciences.org

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Representative Thalidomide-PEG-PROTAC

| Parameter | Description | Illustrative Value |

| Kd (PROTAC vs. Target) | Dissociation constant for the binary interaction between the PROTAC and the target protein. | 50 nM |

| Kd (PROTAC vs. CRBN) | Dissociation constant for the binary interaction between the PROTAC and the CRBN E3 ligase. | 200 nM |

| Ternary Complex Kd | Overall dissociation constant for the ternary complex. | 10 nM |

| Cooperativity (α) | A measure of the synergy in forming the ternary complex. α = (Kd Binary 1 * Kd Binary 2) / (Kd Ternary * Kd Binary 1 + Kd Ternary * Kd Binary 2) | 2.5 |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 5.9 nM nih.gov |

The three-dimensional structure of the ternary complex reveals the precise interactions that underpin successful protein degradation. While no crystal structure currently exists for a PROTAC specifically using the "this compound" building block, extensive research on similar thalidomide-based PROTACs provides critical insights. nih.govoup.com Techniques like X-ray crystallography have shown how PROTACs like dBET1 or MZ1 are "sandwiched" between their respective target proteins (BRD4) and the E3 ligase (CRBN or VHL). nih.govnih.gov

The flexible PEG linker of a PROTAC made from "this compound" is crucial for allowing the two protein partners to adopt a conformation that is favorable for ubiquitination. The linker's length and flexibility can accommodate various binding pocket orientations and induce new, favorable protein-protein contacts that stabilize the entire complex. elifesciences.orgelifesciences.org Computational modeling and molecular dynamics simulations are increasingly used to predict the structure and dynamics of these complexes, guiding the rational design of linkers to optimize the orientation of the target protein relative to the E3 ligase's ubiquitination machinery. biorxiv.orgelifesciences.orgnih.govresearchgate.net

Analysis of Drug-Dependent Protein-Protein Interactions (PPIs)

A PROTAC functions by inducing a novel, drug-dependent protein-protein interaction (PPI) between the target protein and the E3 ligase. nih.gov The surface of interaction is a composite of the PROTAC molecule and the native protein surfaces. The characteristics of this new interface, which are heavily influenced by the PROTAC's linker, are critical for the biological outcome. The flexible nature of the C3-O-PEG3-C2 linker allows for a degree of plasticity in the interaction, enabling the formation of a productive complex. oup.com

The future of PROTAC development is moving beyond simply optimizing binary affinities and toward a more holistic understanding of the ternary system. nih.gov The analysis of these induced PPIs helps explain why some PROTACs are highly effective degraders while others, despite having strong binding ligands, fail to induce degradation. The goal is to design a PROTAC that not only brings the two proteins together but does so in a way that creates a stable and structurally optimal interface for efficient ubiquitin transfer. nih.gov

Methods for PPI Analysis

To dissect the mechanism of action of PROTACs synthesized from "this compound," researchers employ sophisticated techniques to study the induced protein-protein interactions. These methods allow for the identification of proteins that are brought into proximity with the E3 ligase in a PROTAC-dependent manner and can help elucidate the composition and dynamics of the ternary complex.

Proximity-Dependent Biotinylation

Proximity-dependent biotinylation is a powerful technique for identifying protein-protein interactions within living cells. researchgate.net One of the latest iterations of this technology, particularly relevant for studying CRBN-based PROTACs, utilizes a promiscuous biotin (B1667282) ligase called AirID. elifesciences.org AirID, an engineered enzyme derived from E. coli BirA, can be fused to a protein of interest—in this case, the CRBN E3 ligase (creating an AirID-CRBN fusion protein). elifesciences.orgnih.gov

When this AirID-CRBN fusion is expressed in cells, it releases activated biotin (biotinoyl-5'-AMP), which then covalently attaches to lysine residues of any proteins in its immediate vicinity. elifesciences.org In the presence of a functional PROTAC, the target protein is brought into close proximity to the AirID-CRBN, leading to its biotinylation. Following cell lysis, biotinylated proteins can be captured using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry. nih.gov This approach allows for the unbiased identification of "neo-substrates"—proteins that are recruited to the E3 ligase by the PROTAC. nih.gov

This method can provide detailed findings on the selectivity and specificity of the PROTAC. For instance, experiments can compare the biotinylated proteins in the presence of different immunomodulatory drugs (IMiDs) or PROTACs to see which neo-substrates are preferentially recruited. nih.gov While specific data for a PROTAC using the "this compound" linker is not publicly available, the table below illustrates the type of data that can be generated using this method, based on studies with related molecules like pomalidomide.

| Neo-Substrate Candidate | Cell Line | Treatment | Fold Change in Biotinylation (vs. DMSO control) | Significance (p-value) |

|---|---|---|---|---|

| IKZF1 | MM1.S | Pomalidomide | 15.2 | <0.01 |

| IKZF3 | MM1.S | Pomalidomide | 12.8 | <0.01 |

| ZMYM2 | HuH7 | Pomalidomide | 8.5 | <0.05 |

| CK1α | HEK293T | Lenalidomide (B1683929) | 10.1 | <0.01 |

| GSPT1 | 293T | Pomalidomide | 9.7 | <0.01 |

This table is representative of data obtainable through proximity-dependent biotinylation for related immunomodulatory drugs, as specific data for "this compound" is not available in published literature. Data is illustrative and compiled from general findings in the field. nih.govnih.gov

Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) systems provide a powerful in vitro platform for studying the fundamental biochemistry of PROTAC-mediated protein degradation. nih.gov These systems utilize cell extracts, typically from E. coli or wheat germ, which contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, amino acids, energy sources). nih.govrsc.org This "open" system allows for precise control over the reaction components, which is a significant advantage over complex cellular environments. nih.gov

For studying a PROTAC derived from "this compound," a CFPS system could be used to:

Synthesize Components: Individually produce and purify the target protein, the CRBN E3 ligase complex components (CRBN, DDB1, CUL4A, RBX1), and components of the ubiquitination cascade (E1, E2 enzymes).

Reconstitute the Degradation Pathway: Combine the purified components in a test tube along with the PROTAC, ubiquitin, and an energy source like ATP.

Analyze Ternary Complex Formation and Degradation: Monitor the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein using techniques like Western blotting or fluorescence-based assays.

The key advantage of CFPS is the ability to easily manipulate the system, for example, by using mutant versions of the target protein or E3 ligase to pinpoint specific amino acids crucial for the interaction. It also allows for the study of proteins that might be toxic or difficult to express in living cells. nih.gov The simplified environment removes the complexity of cellular transport and competing biological pathways, offering a clear window into the core mechanism of the PROTAC.

| Component | Source/System | Purpose in Studying PROTAC Mechanism |

| Target Protein (POI) | E. coli or Wheat Germ CFPS | To provide the substrate for PROTAC-mediated degradation. |

| CRBN/DDB1 Complex | E. coli or Wheat Germ CFPS | To provide the E3 ligase substrate receptor. |

| CUL4A/RBX1 | Insect or Mammalian CFPS | To provide the scaffold and RING components of the E3 ligase complex. |

| E1 Activating Enzyme | Commercially available | To activate ubiquitin for transfer to E2. |

| E2 Conjugating Enzyme | Commercially available | To receive activated ubiquitin and transfer it to the substrate. |

| PROTAC Molecule | Chemical Synthesis | To induce the proximity between the POI and CRBN. |

Advanced Methodologies and Future Directions in Thalidomide C3 O Peg3 C2 Acid Research

Development of Selective Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. frontiersin.orgnih.gov These molecules typically consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. frontiersin.orgjst.go.jpnih.gov The compound Thalidomide-C3-O-PEG3-C2-acid is a functionalized CRBN ligand that includes a polyethylene (B3416737) glycol (PEG) linker and a terminal carboxylic acid group, making it a versatile building block for the synthesis of PROTACs. tenovapharma.comtenovapharma.com

Strategies for Enhancing Neo-substrate Selectivity with Thalidomide Derivatives

A significant challenge in the development of CRBN-based PROTACs is managing their "neo-substrate" activity. The binding of thalidomide derivatives to CRBN can induce the degradation of naturally occurring proteins, known as neo-substrates, which can lead to off-target effects. jst.go.jpnih.gov Researchers are actively exploring strategies to enhance the selectivity of these degraders.

One key strategy involves the chemical modification of the thalidomide core. jst.go.jp Studies have shown that modifying the phthalimide (B116566) ring of thalidomide can alter neo-substrate selectivity. jst.go.jp For instance, substitutions at the C4 and C5 positions of the phthalimide ring have been shown to reduce the degradation of certain endogenous zinc finger proteins. nih.gov By carefully designing the thalidomide derivative, it is possible to create PROTACs that selectively degrade the intended target protein while minimizing the degradation of unwanted neo-substrates. jst.go.jp The structure of the linker connecting the thalidomide moiety to the target protein ligand also plays a crucial role in determining selectivity. nih.gov

Computational Approaches in PROTAC Design and Optimization

The rational design of PROTACs is a complex challenge due to their large and flexible structures. dundee.ac.uk Computational methods are increasingly being employed to accelerate the design and optimization process. researchgate.netscienceopen.comnih.gov

Structure-Based Drug Design for CRBN-based Degraders

Structure-based drug design is a powerful computational approach that utilizes the three-dimensional structures of the target protein, the E3 ligase, and the PROTAC to predict and optimize their interactions. scienceopen.comdiscngine.com For CRBN-based degraders, molecular docking and molecular dynamics simulations are used to model the formation of the ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase. scienceopen.comdigitellinc.com

These computational models help researchers to:

Predict the binding affinity and selectivity of the PROTAC. scienceopen.com

Optimize the length and composition of the linker to ensure effective ternary complex formation. nih.gov

Identify key interactions between the PROTAC and the proteins, providing insights for further chemical modifications. scienceopen.com

By simulating the ternary complex, scientists can virtually screen libraries of potential PROTAC candidates and prioritize those with the most favorable predicted properties for synthesis and experimental testing. nih.gov This in silico approach significantly reduces the time and resources required for the trial-and-error process of PROTAC development. researchgate.netnih.gov

Chemical Tools and Research Reagents

Beyond its direct application in therapeutic PROTACs, this compound and similar derivatives serve as invaluable tools for fundamental research in chemical biology. tenovapharma.comtenovapharma.com

Utilization of Functionalized Cereblon Ligands with Linkers

This compound is a prime example of a functionalized cereblon ligand. It provides a readily available chemical handle (the carboxylic acid) for conjugation to a wide variety of target protein ligands. tenovapharma.comtenovapharma.com This modularity allows researchers to rapidly generate custom PROTACs to study the degradation of virtually any protein of interest for which a suitable ligand exists.

The availability of a range of pre-functionalized thalidomide derivatives with different linkers (e.g., PEG, alkyl chains) and terminal functional groups (e.g., amines, azides) further expands the toolkit for PROTAC synthesis. tocris.com These building blocks streamline the process of creating diverse PROTAC libraries for structure-activity relationship (SAR) studies, enabling a systematic exploration of how linker length, composition, and attachment points influence degradation efficiency and selectivity. frontiersin.orgtocris.com

Application of Thalidomide Derivatives as Negative Controls in Mechanistic Studies

To validate that the observed protein degradation is indeed a result of the PROTAC-mediated mechanism, it is essential to use appropriate negative controls. nih.gov A common strategy is to use a thalidomide derivative that is incapable of binding to CRBN. biorxiv.org For example, methylation of the glutarimide (B196013) nitrogen of the thalidomide moiety abolishes its ability to bind to CRBN. biorxiv.org

By synthesizing a PROTAC with this inactive thalidomide analog, researchers can create a negative control molecule. If the active PROTAC induces degradation of the target protein while the negative control does not, it provides strong evidence that the degradation is CRBN-dependent and proceeds through the intended PROTAC mechanism. biorxiv.org This approach is crucial for rigorously validating the mechanism of action of new PROTACs and ruling out other potential cellular effects. nih.gov

Emerging Concepts in Targeted Protein Degradation Beyond this compound

While building blocks like this compound are central to the current paradigm of PROTACs that recruit the CRBN E3 ligase, the field of targeted protein degradation is rapidly evolving. Researchers are exploring new strategies to overcome the limitations of existing technologies and to expand the scope of proteins that can be targeted for degradation.

One major area of research is the expansion of the E3 ligase toolbox . Currently, the vast majority of PROTACs in development utilize either CRBN or the von Hippel-Lindau (VHL) E3 ligase. However, with over 600 E3 ligases in the human genome, there is a significant opportunity to develop novel PROTACs that recruit other ligases. This could address issues of cell-type specific expression of CRBN or VHL and potentially overcome resistance mechanisms. New ligands are being developed for other E3 ligases, which would necessitate the synthesis of new degrader building blocks analogous to this compound but with these novel E3-ligase-binding moieties.

Another emerging concept is the development of linker-free PROTACs or "minimal" degraders. Recent studies have shown that in some cases, the linker component can be significantly shortened or even eliminated entirely without compromising, and sometimes even improving, degradation efficacy. For instance, a study demonstrated that a linker-free proline-based PROTAC exhibited superior performance in substrate binding, ubiquitylation, and anti-tumor efficacy compared to its counterpart with a PEG3 linker. This approach could lead to smaller, more drug-like molecules with improved bioavailability.

The development of molecular glue degraders represents another significant future direction. Unlike PROTACs, which are heterobifunctional molecules, molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally occur. nih.gov Thalidomide itself was the first-in-class molecular glue, inducing the degradation of specific transcription factors. nih.gov Future research aims to rationally discover new molecular glues for a wider range of target proteins, moving beyond the serendipitous discovery of thalidomide's activity.

Finally, researchers are exploring degradation pathways that go beyond the ubiquitin-proteasome system . These include:

Lysosome-targeting chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway. They typically consist of a POI-binding antibody fragment linked to a ligand that engages a cell-surface receptor, leading to endocytosis and lysosomal degradation of the entire complex.

Autophagy-targeting chimeras (AUTACs): These molecules target proteins for degradation via autophagy, a cellular process for degrading and recycling cellular components. AUTACs tag the target protein with a molecule that is recognized by the autophagy machinery.

These emerging strategies promise to significantly broaden the horizons of targeted protein degradation, allowing for the targeting of a much larger portion of the proteome and offering new therapeutic avenues for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.